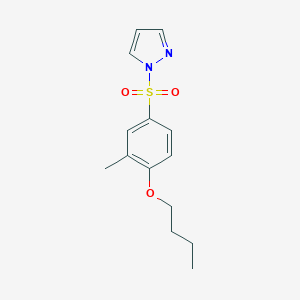

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-butoxy-3-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-3-4-10-19-14-7-6-13(11-12(14)2)20(17,18)16-9-5-8-15-16/h5-9,11H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGHGVIGLRQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 1H-Pyrazole with 4-Butoxy-3-Methylbenzenesulfonyl Chloride

The most direct route involves reacting 1H-pyrazole with 4-butoxy-3-methylbenzenesulfonyl chloride under basic conditions. This method mirrors protocols for analogous pyrazole sulfonylation reactions.

Reaction Mechanism :

The sulfonyl chloride undergoes nucleophilic attack by the pyrazole’s nitrogen, displacing chloride to form the sulfonamide bond. A base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine, neutralizes HCl byproducts, driving the reaction to completion.

Procedure :

-

Reagent Preparation :

-

Dissolve 1H-pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add DBU (1.2 equiv) to deprotonate the pyrazole.

-

-

Sulfonylation :

-

Slowly add 4-butoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

-

Workup :

-

Quench with 1 M citric acid, extract with ethyl acetate, and dry over sodium sulfate.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

-

Key Parameters :

Synthesis of 4-Butoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 4-butoxy-3-methylbenzenesulfonic acid, adapting methods from sulfonic acid derivatives.

Steps :

-

Sulfonation of 4-Butoxy-3-Methylbenzene :

-

React 4-butoxy-3-methylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.

-

Quench with ice-water to isolate 4-butoxy-3-methylbenzenesulfonic acid.

-

-

Chlorination :

-

Treat the sulfonic acid with thionyl chloride (SOCl₂) under reflux.

-

Remove excess SOCl₂ via distillation to obtain the sulfonyl chloride.

-

Analytical Validation :

-

FT-IR : Peaks at 1360 cm⁻¹ (S=O asym) and 1170 cm⁻¹ (S=O sym).

-

¹H NMR : δ 1.45 (t, 3H, OCH₂CH₂CH₂CH₃), δ 2.30 (s, 3H, Ar-CH₃), δ 4.05 (q, 2H, OCH₂).

Alternative Pyrazole Functionalization Strategies

In Situ Pyrazole Synthesis and Sulfonylation

Pyrazole rings can be constructed from 1,3-diketones and hydrazines, followed by immediate sulfonylation.

Example Protocol :

-

Pyrazole Formation :

-

Sulfonylation :

-

React the crude pyrazole with 4-butoxy-3-methylbenzenesulfonyl chloride in dichloromethane.

-

Advantages :

Optimization of Reaction Conditions

Chemical Reactions Analysis

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding sulfinyl derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the butoxy group, forming new derivatives.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding sulfonic acid and pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to the observed biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Sulfonamide vs. Alkyl/Aryl Groups: Sulfonamide-containing analogs (e.g., QStatin compound) exhibit stronger hydrogen-bonding capabilities, which are critical for target binding in enzyme inhibition. In contrast, alkylated analogs () prioritize steric effects for regioselective reactions .

Biological Activity

1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural modifications in the pyrazole core significantly influence their pharmacological profiles. The compound in focus, this compound, is characterized by the presence of a sulfonyl group and an alkoxy substituent, which may enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-butoxybenzenesulfonyl chloride with pyrazole under appropriate conditions. This method allows for the introduction of the sulfonyl group, which is crucial for the compound's biological activity.

Biological Activity

Anti-inflammatory Activity : Research has shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested against carrageenan-induced edema models in rodents, demonstrating comparable efficacy to established anti-inflammatory drugs such as indomethacin .

Anticancer Properties : The antiproliferative activity of pyrazole derivatives has been documented in various cancer cell lines. In vitro studies indicate that some derivatives can inhibit the growth of breast cancer cells (MCF7) with IC50 values indicating potent effects . The mechanism often involves the induction of apoptosis through caspase activation pathways.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives, including variations similar to this compound, for their anticancer properties against different cell lines. Notably, one derivative exhibited an IC50 value of 0.26 μM against MCF7 cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.26 | Apoptosis via caspase activation |

| Compound B | A549 | 0.35 | Cell cycle arrest |

| Compound C | HepG2 | 0.40 | Induction of oxidative stress |

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of pyrazole derivatives in a murine model. The tested compounds showed a significant reduction in paw edema compared to control groups treated with saline.

| Compound | Edema Reduction (%) | Comparison Drug |

|---|---|---|

| Compound D | 75% | Indomethacin (70%) |

| Compound E | 80% | Aspirin (65%) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.

- Caspase Activation : Induction of apoptosis through caspase pathways is a common mechanism observed in anticancer assays.

- Interaction with Receptors : Some pyrazole derivatives have been identified as antagonists at bradykinin receptors, which may contribute to their analgesic properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions. For example, coupling sulfonyl chloride intermediates with pyrazole precursors under nucleophilic substitution conditions. Optimization involves adjusting solvent systems (e.g., THF/water mixtures), reaction time (e.g., 16–24 hours), and catalysts (e.g., copper sulfate for click chemistry) to improve yields .

- Critical Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Higher temps accelerate reactions but risk decomposition |

| Catalyst Loading | 5–10 mol% | Excess catalyst may increase by-products |

| Solvent Polarity | THF/H2O (1:1) | Balances solubility and reactivity |

Q. How can structural characterization be performed to confirm the identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C1, butoxy at C4) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for sulfonyl-pyrazole interactions .

- Mass Spectrometry : High-resolution MS to validate molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Q. What are common functionalization strategies for the sulfonyl and pyrazole moieties?

- Sulfonyl Group : Susceptible to nucleophilic substitution (e.g., amines for sulfonamide derivatives) or reduction (e.g., LiAlH4 for sulfinic acids) .

- Pyrazole Ring : Electrophilic substitution at C4 or C5 positions (e.g., halogenation, nitration) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfonyl group in biological activity?

- Approach : Compare bioactivity of the parent compound with analogs lacking the sulfonyl group. For example, replace the sulfonyl group with a carbonyl or methylene linker and assess enzyme inhibition (e.g., COX-2) .

- Data Interpretation : Reduced activity in analogs suggests sulfonyl groups enhance target binding via hydrogen bonding or electrostatic interactions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-sulfonyl hybrids?

- Case Study : If Compound A shows anti-inflammatory activity in vitro but not in vivo, consider:

- Solubility : Use DMSO/ethanol mixtures to improve bioavailability .

- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation pathways .

- Statistical Validation : Replicate experiments with standardized cell lines (e.g., RAW 264.7 macrophages) and controls .

Q. How can computational methods predict substituent effects on thermal stability?

- Molecular Dynamics (MD) Simulations : Model the compound’s decomposition pathways under thermal stress (e.g., cleavage of the butoxy group at >200°C) .

- Experimental Validation : Thermogravimetric analysis (TGA) to correlate simulations with observed weight-loss profiles .

Q. What synthetic challenges arise from steric hindrance in the 3-methylbenzenesulfonyl group?

- Issue : Hindered access to the sulfonyl group for further functionalization.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.